![molecular formula C6H3IN2O B3269576 5-Iodobenzo[c][1,2,5]oxadiazole CAS No. 51294-40-7](/img/structure/B3269576.png)
5-Iodobenzo[c][1,2,5]oxadiazole
Overview
Description
5-Iodobenzo[c][1,2,5]oxadiazole is a derivative of oxadiazole . Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family, with the molecular formula C2H2N2O . They exist in four isomers, and 1,2,5-oxadiazole is one of them . These compounds have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles, including 1,2,5-oxadiazole, have been synthesized in a variety of ways . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Molecular Structure Analysis
The molecular structure of 5-Iodobenzo[c][1,2,5]oxadiazole consists of a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles, including 1,2,5-oxadiazole, have been utilized in a variety of chemical reactions . They have been used as high-energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . The 1,2,5-oxadiazole subunit, along with various cyclic/acyclic explosophoric groups or nitrogen/oxygen-rich groups, makes excellent high-energy molecules .Physical And Chemical Properties Analysis
The molecular formula of 5-Iodobenzo[c][1,2,5]oxadiazole is C6H3IN2O, and its molecular weight is 246.01 . Further details about its physical and chemical properties were not found in the search results.Scientific Research Applications
- Anticancer Properties : Researchers have investigated 5-Iodobenzo[c][1,2,5]oxadiazole derivatives as potential anticancer agents. These compounds exhibit promising cytotoxic activity against cancer cells, making them valuable candidates for drug development .
- Vasodilator Activity : Some derivatives of this compound have demonstrated vasodilatory effects, which could be relevant in cardiovascular medicine .
- Anticonvulsant Potential : Studies suggest that certain 5-Iodobenzo[c][1,2,5]oxadiazole derivatives possess anticonvulsant properties, indicating their potential use in treating epilepsy and related disorders .
- Antidiabetic Applications : Researchers have explored the role of these derivatives in managing diabetes, although further investigations are needed .
- High-Energy Molecules : 5-Iodobenzo[c][1,2,5]oxadiazole and its derivatives are considered high-energy core materials. Their favorable oxygen balance and positive heat of formation make them relevant for energetic applications, such as propellants and explosives .
- The presence of two carbon atoms in the oxadiazole ring allows for diverse substituents. These variations lead to different properties, including the formation of ionic salts with specific applications .
- Beyond their direct medicinal applications, 5-Iodobenzo[c][1,2,5]oxadiazole derivatives can serve as building blocks for designing novel pharmaceutical compounds .
- Researchers have explored the use of oxadiazole-based compounds, including 5-Iodobenzo[c][1,2,5]oxadiazole, in liquid crystal displays (LCDs) and organic solar cells. Their electronic properties make them suitable for these applications .
Medicinal Chemistry
Material Science
Ionic Salts
Pharmaceutical Compounds
Liquid Crystals and Solar Cells
Miscellaneous Fields
Future Directions
Future research directions for 5-Iodobenzo[c][1,2,5]oxadiazole could include further exploration of its potential applications. For instance, benzo[c][1,2,5]oxadiazoles have been recognized to possess potent pharmacological activities, including anticancer potential . Therefore, further studies could focus on exploring these therapeutic potentials. Additionally, the development of new boron-based benzo[c][1,2,5]oxadiazoles as potential hypoxia inhibitors has been reported , suggesting another promising direction for future research.
Mechanism of Action
Target of Action
Oxadiazoles, the class of compounds to which it belongs, are known to have a wide range of applications and can interact with various biological targets .
Mode of Action
Oxadiazoles are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some oxadiazole derivatives have shown potential towards inhibition of Acinetobacter baumannii and indoleamine-2,3-dioxygenase 1 (IDO1) to enhance anti-tumor potency .
Biochemical Pathways
Oxadiazoles are known to affect various biochemical pathways, leading to downstream effects such as antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer activities .
Result of Action
Oxadiazoles are known to have a wide range of biological activities, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer effects .
properties
IUPAC Name |
5-iodo-2,1,3-benzoxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMQEVNIDXHTSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674159 | |
Record name | 5-Iodo-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodobenzo[c][1,2,5]oxadiazole | |
CAS RN |
51294-40-7 | |
Record name | 5-Iodo-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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